molecular formula C4H3BrF3N3 B14858144 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole

Cat. No.: B14858144
M. Wt: 229.99 g/mol
InChI Key: BGJXBXFSMJQYIA-UHFFFAOYSA-N
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Description

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromo group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition. This reaction is catalyzed by copper(I) salts and proceeds under mild conditions. The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Bromination: The triazole ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.

    Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoroethylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromo group can lead to the formation of the corresponding hydrogenated triazole.

Common Reagents and Conditions

    Substitution: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products

    Substitution: Formation of substituted triazoles with various functional groups.

    Oxidation: Formation of triazole oxides or other oxidized derivatives.

    Reduction: Formation of hydrogenated triazoles.

Scientific Research Applications

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.

    Materials Science: The compound is used in the development of advanced materials such as polymers and coatings with enhanced properties.

    Agrochemicals: It is employed in the synthesis of agrochemical agents that protect crops from pests and diseases.

    Biological Research: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The bromo and trifluoroethyl groups enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The triazole ring acts as a scaffold that facilitates the formation of non-covalent interactions with biological macromolecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A basic triazole structure without any substituents.

    4-Bromo-1H-1,2,3-triazole: A triazole ring with a bromo group but without the trifluoroethyl group.

    1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole: A triazole ring with a trifluoroethyl group but without the bromo group.

Uniqueness

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole is unique due to the presence of both the bromo and trifluoroethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The bromo group enhances reactivity towards nucleophiles, while the trifluoroethyl group increases lipophilicity and metabolic stability.

Properties

Molecular Formula

C4H3BrF3N3

Molecular Weight

229.99 g/mol

IUPAC Name

4-bromo-1-(2,2,2-trifluoroethyl)triazole

InChI

InChI=1S/C4H3BrF3N3/c5-3-1-11(10-9-3)2-4(6,7)8/h1H,2H2

InChI Key

BGJXBXFSMJQYIA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NN1CC(F)(F)F)Br

Origin of Product

United States

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